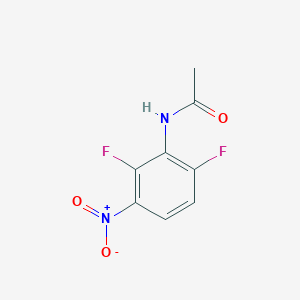

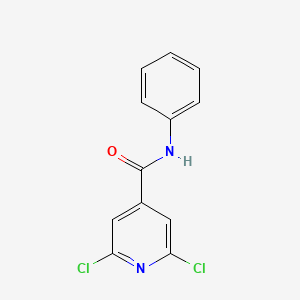

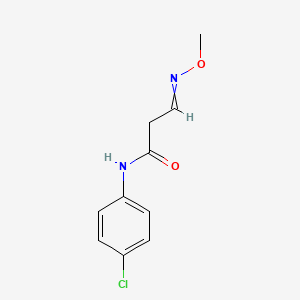

2,6-Dichloro-N-phenylisonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Dichloro-N-phenylisonicotinamide is a compound that is structurally related to a class of compounds known for their biological importance, including potential herbicidal, pesticidal, or fungicidal activities. Although the specific compound 2,6-Dichloro-N-phenylisonicotinamide is not directly mentioned in the provided papers, the related structures and synthesis methods can offer insights into its properties and synthesis.

Synthesis Analysis

The synthesis of compounds related to 2,6-Dichloro-N-phenylisonicotinamide involves several steps, starting with the preparation of intermediates. For instance, 6-phenyl substituted 2-diethoxymethylnicotinates can be synthesized through cyclocondensation of amino esters with Mannich base hydrochlorides or β-aminovinyl ketones, followed by hydrolysis to yield 2-formylnicotinates . Another related compound, 2-chloro-N,N-dimethylnicotinamide, was synthesized using a novel route starting from propargyl alcohol and dipropylamine, followed by catalytic oxidation, Knoevenagel condensation, and cyclization, achieving high yields and purity . These methods could potentially be adapted for the synthesis of 2,6-Dichloro-N-phenylisonicotinamide.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,6-Dichloro-N-phenylisonicotinamide often exhibits planarity, as seen in the crystal structures of N-(4-bromophenyl)-5,6-dichloronicotinamide and 6-chloro-5-fluoro-N-(3-pyridyl)nicotinamide, which crystallize as almost planar molecules . This planarity is significant as it can influence the compound's intermolecular interactions and biological activity.

Chemical Reactions Analysis

The reactivity of N-benzyl-1,4-dihydronicotinamides with various substituents at the 2- and 6-positions has been studied, showing that steric and electronic effects significantly influence reaction rates with activated carbonyl compounds . For example, the 2,6-dimethyl derivative exhibited enhanced reactivity compared to its mono-methyl counterparts. This suggests that the dichloro substituents in 2,6-Dichloro-N-phenylisonicotinamide could similarly affect its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2,6-Dichloro-N-phenylisonicotinamide are not directly reported, related compounds provide some context. For instance, the dichloro compound mentioned in one study shows specific C-Cl bond distances, which can be indicative of the compound's electronic structure and potential reactivity . Additionally, the crystal packing of related compounds is often stabilized by intermolecular hydrogen bonds, which could also be relevant for 2,6-Dichloro-N-phenylisonicotinamide .

Applications De Recherche Scientifique

Phase Transitions in Porous Molecular Materials

2,6-Dichloro-N-phenylisonicotinamide, as part of the compound N-phenylisonicotinamide (NPI), has been studied for its role in single-crystal to single-crystal phase transitions in bis(N-phenylisonicotinamide)silver(I) nitrate. These transitions demonstrate the cooperativity properties in porous molecular materials, highlighting the compound's significance in the study of material science and its potential applications in designing responsive and adaptable materials (Mukherjee et al., 2007).

Xanthine Oxidase Inhibitors

Another area of scientific research where derivatives of N-phenylisonicotinamide, closely related to 2,6-Dichloro-N-phenylisonicotinamide, are applied is in the development of novel xanthine oxidase inhibitors. These compounds have been evaluated for their potential in treating diseases like gout by inhibiting the enzyme responsible for uric acid production. A structure-based drug design approach led to the identification of potent inhibitors, showcasing the compound's importance in medicinal chemistry and drug development (Zhang et al., 2019).

Antimicrobial Activity

Research into the antimicrobial properties of N-phenylisonicotinamide derivatives demonstrates their potential in addressing the need for new antimicrobial agents. The study of these compounds against various bacterial and fungal species highlights their relevance in the search for novel treatments against resistant microbial strains (Patel & Shaikh, 2010).

Polymerization Catalysts

In the field of polymer science, derivatives of N-phenylisonicotinamide, including those with chloro groups, have been explored as catalysts for olefin polymerization. This research is pivotal in the development of new materials with specific properties, including those required for high-strength plastics and other polymer-based materials (Schmid et al., 2001).

Antipathogenic Activity

Investigations into the antipathogenic activity of thiourea derivatives, including those related to N-phenylisonicotinamide, against bacteria capable of biofilm formation have indicated the potential of these compounds in developing treatments that target persistent infections. This research contributes significantly to understanding how chemical compounds can be designed to combat bacterial resistance and biofilm-related issues (Limban et al., 2011).

Safety and Hazards

The safety data sheets suggest that 2,6-Dichloro-N-phenylisonicotinamide can cause skin irritation and serious eye irritation . It’s also very toxic to aquatic life with long-lasting effects . Therefore, it’s important to handle this compound with care, using personal protective equipment and ensuring adequate ventilation .

Orientations Futures

The future directions for 2,6-Dichloro-N-phenylisonicotinamide could involve its use in agriculture as a potential inducer of plants’ natural immune system . This aligns with the current trend in agriculture towards finding new, effective, and ecological methods of protecting plants against diseases .

Propriétés

IUPAC Name |

2,6-dichloro-N-phenylpyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O/c13-10-6-8(7-11(14)16-10)12(17)15-9-4-2-1-3-5-9/h1-7H,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQUDZKXEJCIBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=NC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Tert-butylsulfonyl)-2-[2-(3,4-dichlorophenyl)hydrazono]acetonitrile](/img/structure/B1303937.png)

![Ethyl 2-{2-[({[(2-chloro-6-fluorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303977.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)